molecular formula C11H15NO4S B7577245 3-[2-(Ethylsulfonylamino)ethyl]benzoic acid

3-[2-(Ethylsulfonylamino)ethyl]benzoic acid

Katalognummer B7577245
Molekulargewicht: 257.31 g/mol
InChI-Schlüssel: VGOPAXMJHJIGCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(Ethylsulfonylamino)ethyl]benzoic acid, also known as ESE-15, is a synthetic compound that has been studied for its potential use in cancer treatment. It belongs to the class of compounds known as sulfonylureas, which have been shown to have anti-cancer properties.

Wirkmechanismus

The mechanism of action of 3-[2-(Ethylsulfonylamino)ethyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is involved in cell growth and survival and is often dysregulated in cancer cells. 3-[2-(Ethylsulfonylamino)ethyl]benzoic acid has been shown to inhibit this pathway, leading to decreased cell proliferation and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[2-(Ethylsulfonylamino)ethyl]benzoic acid has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, 3-[2-(Ethylsulfonylamino)ethyl]benzoic acid has been shown to have anti-inflammatory and anti-oxidant effects. It has also been shown to improve glucose tolerance and insulin sensitivity in obese mice. These findings suggest that 3-[2-(Ethylsulfonylamino)ethyl]benzoic acid may have potential therapeutic applications beyond cancer treatment.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 3-[2-(Ethylsulfonylamino)ethyl]benzoic acid is that it is a synthetic compound, which allows for consistent and reproducible results in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer therapy. Additionally, further studies are needed to determine the optimal dosage and administration route of 3-[2-(Ethylsulfonylamino)ethyl]benzoic acid.

Zukünftige Richtungen

There are several future directions for research on 3-[2-(Ethylsulfonylamino)ethyl]benzoic acid. One area of interest is the development of more potent analogs of 3-[2-(Ethylsulfonylamino)ethyl]benzoic acid that have improved anti-cancer properties. Another area of interest is the investigation of the potential use of 3-[2-(Ethylsulfonylamino)ethyl]benzoic acid in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the long-term safety and efficacy of 3-[2-(Ethylsulfonylamino)ethyl]benzoic acid in animal models and human clinical trials.

Synthesemethoden

3-[2-(Ethylsulfonylamino)ethyl]benzoic acid can be synthesized using a multi-step process that involves the reaction of 2-aminobenzoic acid with ethylsulfonyl chloride, followed by the reaction with ethylenediamine. The final product is obtained after purification by column chromatography. This synthesis method has been reported in several scientific papers and has been shown to yield high purity 3-[2-(Ethylsulfonylamino)ethyl]benzoic acid.

Wissenschaftliche Forschungsanwendungen

3-[2-(Ethylsulfonylamino)ethyl]benzoic acid has been studied for its potential use in cancer treatment. In vitro studies have shown that 3-[2-(Ethylsulfonylamino)ethyl]benzoic acid inhibits the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. In vivo studies in mice have also shown that 3-[2-(Ethylsulfonylamino)ethyl]benzoic acid inhibits tumor growth and metastasis. These findings suggest that 3-[2-(Ethylsulfonylamino)ethyl]benzoic acid may be a promising candidate for cancer therapy.

Eigenschaften

IUPAC Name

3-[2-(ethylsulfonylamino)ethyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-2-17(15,16)12-7-6-9-4-3-5-10(8-9)11(13)14/h3-5,8,12H,2,6-7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGOPAXMJHJIGCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCC1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(Ethylsulfonylamino)ethyl]benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.